N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Description
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidine ring, a pyrroloimidazole core, and a sulfonamide group, making it an interesting subject for chemical and biological studies.
Properties
IUPAC Name |
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S2/c16-20(17)8-2-5-14(20)7-4-13-21(18,19)11-9-12-10-3-1-6-15(10)11/h9,13H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVNTCMMILFBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)S(=O)(=O)NCCN3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the construction of the pyrroloimidazole core, and the introduction of the sulfonamide group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties, such as antimicrobial or anticancer activity, are of interest for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism by which N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Tirzepatide
- Trans-cinnamaldehyde
Uniqueness
Compared to these similar compounds, N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide stands out due to its unique combination of a thiazolidine ring, a pyrroloimidazole core, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
